1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-19-6-2-16(3-7-19)17-4-8-20(9-5-17)28(25,26)23-13-10-18(11-14-23)24-15-12-21-22-24/h2-9,12,15,18H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMNQHDYYVWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews diverse studies focusing on its biological activity, including cytotoxicity, apoptosis induction, and molecular interactions.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 398.45 g/mol. Its structure features a biphenyl moiety with a methoxy group and a sulfonamide linkage to a piperidine ring substituted with a triazole group.
Cytotoxicity Studies
Recent studies have demonstrated significant cytotoxic effects of similar triazole derivatives against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating strong cytotoxic potential . The mechanism of action appears to involve:
- Inhibition of tubulin polymerization : This suggests that compounds like the target molecule may disrupt microtubule dynamics, crucial for cell division.
- Induction of apoptosis : Flow cytometric analyses revealed that these compounds can induce apoptosis via cell cycle arrest at sub-G1 and G2/M phases .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Apoptosis induction via tubulin inhibition |
| Target | TBD | TBD | TBD |
Apoptosis Induction
The induction of apoptosis by the target compound has been supported by several assays:
- Acridine Orange/Ethidium Bromide Staining : This assay demonstrated increased apoptotic cells upon treatment with the compound.
- DAPI Staining : Visualization of nuclear fragmentation confirmed apoptosis.
- Annexin V-FITC/Propidium Iodide Assay : This further validated the apoptotic pathway activated by the compound .
Molecular Docking Studies
Molecular docking studies reveal that the compound likely binds to specific targets involved in cancer pathways. For instance, it may interact with the colchicine binding site on tubulin, which is critical for its cytotoxic effects. The binding affinity and interaction patterns suggest that modifications in the structure can enhance potency and selectivity towards cancer cells .
Antimicrobial Activity
While primary studies focus on anticancer properties, preliminary data indicate potential antimicrobial activity as well. Compounds featuring similar structural motifs have shown efficacy against various bacterial strains, suggesting that further exploration into this area could yield promising results .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study 1 : A triazole derivative was administered in vitro to HeLa and MCF-7 cells, resulting in significant growth inhibition and apoptosis induction.
- Case Study 2 : In vivo studies demonstrated that related sulfonamide compounds reduced tumor size in xenograft models.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
Substituent Effects on Activity
Key Observations :
Comparison with Analogues :
Pharmacological and Computational Data
Key Observations :
- The biphenylsulfonyl group in the target compound may improve gyrase binding compared to smaller substituents.
- Antifungal activity in correlates with methoxybiphenyl’s affinity for fungal cytochrome P450.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
